molecular formula C19H17BrN4O5 B11085894 Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11085894
M. Wt: 461.3 g/mol
InChI Key: YEBMUZAUAZZPBV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a pyridine ring substituted with a bromine atom, a hydrazinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 5-bromopyridine, is subjected to a carbonylation reaction to introduce the carbonyl group. This can be achieved using carbon monoxide in the presence of a palladium catalyst.

    Hydrazinylation: The carbonylated pyridine derivative is then reacted with hydrazine to form the hydrazinyl group.

    Formation of the Pyrrolidinone Ring: The hydrazinylated pyridine is then reacted with a suitable dioxopyrrolidinone precursor under acidic conditions to form the pyrrolidinone ring.

    Esterification: Finally, the benzoate ester is introduced through an esterification reaction using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the hydrazinyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Products include pyridine N-oxides and hydrazone derivatives.

    Reduction: Products include alcohol derivatives of the original compound.

    Substitution: Products include various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromopyridine and hydrazinyl groups suggests potential interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of both the hydrazinyl and dioxopyrrolidinone groups, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H17BrN4O5

Molecular Weight

461.3 g/mol

IUPAC Name

ethyl 4-[3-[2-(5-bromopyridine-3-carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C19H17BrN4O5/c1-2-29-19(28)11-3-5-14(6-4-11)24-16(25)8-15(18(24)27)22-23-17(26)12-7-13(20)10-21-9-12/h3-7,9-10,15,22H,2,8H2,1H3,(H,23,26)

InChI Key

YEBMUZAUAZZPBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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